4-Chloro-N,N-dimethyl-3-nitrobenzamide
Overview
Description
4-Chloro-N,N-dimethyl-3-nitrobenzamide is an organic compound with the molecular formula C9H9ClN2O3 . It is a derivative of benzamide, which is a compound containing a benzene ring attached to an amide functional group .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a nitro group, and a dimethylamide group . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Crystal Engineering :
- The study by Saha, Nangia, & Jaskólski (2005) explores crystal engineering using hydrogen bonds and halogen bonds. It mentions molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes involving nitrobenzamide structures. This research demonstrates the structural insulation in hydrogen bonding and halogen bonding domains, providing insights into crystal design.
Synthesis and Structural Characterization :
- Arslan, Kazak, & Aydın (2015) conducted a study on the synthesis, spectroscopic, and structural characterization of p-nitrobenzamide compounds. The research employed various spectroscopic techniques and X-ray diffraction for characterizing the molecular geometries and vibrational frequencies, providing valuable information for understanding the compound's properties.
Chemical Behavior and Pharmacokinetics :
- In the field of pharmaceuticals, Sena et al. (2017) in their paper published in the Journal of Nanoparticle Research, investigated the preformulation and formulation development of a bioactive nitroaromatic compound, including N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide. This study, which focused on chemical behavior, physicochemical properties, and pharmacokinetics, highlighted the compound's potential as an antitumor agent. The research can be accessed for further details at Sena et al. (2017).
Novel Applications in Material Science :
- Mehdipour‐Ataei, Sarrafi, & Hatami (2004) explored the synthesis of novel thermally stable polyimides based on flexible diamine, which included the use of 4-nitrobenzamide derivatives. Their work, as detailed in the European Polymer Journal, contributes to the development of new materials with enhanced thermal stability and specific structural features. The study can be found at Mehdipour‐Ataei et al. (2004).
Properties
IUPAC Name |
4-chloro-N,N-dimethyl-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-11(2)9(13)6-3-4-7(10)8(5-6)12(14)15/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOXTSMUEXTUSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967953 | |
Record name | 4-Chloro-N,N-dimethyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-04-3 | |
Record name | 4-CHLORO-N,N-DIMETHYL-3-NITROBENZAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-N,N-dimethyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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